N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has a thiazole ring, which is a type of heterocycle with sulfur and nitrogen atoms . The molecule also contains three methoxy groups (-OCH3) and a tert-butyl group (C(CH3)3), which are common in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the benzene ring and the amide group, which can have significant effects on the compound’s chemical properties. The presence of the thiazole ring, methoxy groups, and tert-butyl group would also influence the compound’s structure .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, benzamides and thiazoles are known to participate in a variety of chemical reactions. For example, benzamides can undergo hydrolysis to form carboxylic acids and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance solubility in polar solvents .Scientific Research Applications
Aggregation-Induced Emission Enhancement
One study discusses a phenylbenzoxazole-based organic compound that shows enhanced emission in condensed states due to the prohibition of the transition to a nonemissive state. This finding suggests that similar compounds, including N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide, could be used in the development of new materials with desirable optical properties for applications in organic electronics and photonics (Li et al., 2015).
Solid-State Fluorescence
Another research highlights a solid-state, highly emissive organic compound exhibiting aggregation-induced emission enhancement. The study revealed three-dimensional cross-molecular packing as a significant factor for emission enhancement, suggesting potential applications in solid-state lighting and display technologies (Qian et al., 2012).
Anticancer Activity
A series of compounds similar in structure to this compound were synthesized and evaluated for anticancer activity. Some derivatives demonstrated higher anticancer activities than reference drugs, indicating the potential for the development of new anticancer agents (Ravinaik et al., 2021).
Antimicrobial Activity
Research on the synthesis and antimicrobial screening of thiazole derivatives revealed significant inhibitory action against various bacterial and fungal strains. These findings suggest that structurally similar compounds, like this compound, may offer valuable therapeutic interventions for microbial diseases (Desai et al., 2013).
Antidiabetic and Antihyperlipidemic Effects
A novel series of thiazolidinedione derivatives, sharing structural similarities with the compound of interest, were investigated for anti-diabetic activity. This research highlights the potential of such compounds in treating diabetes and related metabolic disorders (Shrivastava et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-23(2,3)16-9-7-14(8-10-16)17-13-30-22(24-17)25-21(26)15-11-18(27-4)20(29-6)19(12-15)28-5/h7-13H,1-6H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTFRBTXJWTORQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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